molecular formula C28H35N3O6 B055289 15-Dihydro-13,14-anhydrovirginiamycin M1 CAS No. 118693-64-4

15-Dihydro-13,14-anhydrovirginiamycin M1

Cat. No.: B055289
CAS No.: 118693-64-4
M. Wt: 509.6 g/mol
InChI Key: HRJGTBIMDKTOQX-LZTSYFLHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

The synthesis of 15-Dihydro-13,14-anhydrovirginiamycin M1 involves several steps, starting from virginiamycin M1. The synthetic route typically includes the reduction of virginiamycin M1 to 15-dihydrovirginiamycin M1, followed by dehydration to form this compound . The reaction conditions often involve the use of reducing agents such as sodium borohydride and dehydrating agents like phosphorus oxychloride . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.

Chemical Reactions Analysis

15-Dihydro-13,14-anhydrovirginiamycin M1 undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can further modify the structure of the compound.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce fully saturated compounds .

Comparison with Similar Compounds

15-Dihydro-13,14-anhydrovirginiamycin M1 is unique among its analogs due to its specific structural modifications. Similar compounds include:

These analogs exhibit varying degrees of antibacterial activity and specificity, with this compound showing unique properties that make it particularly effective against certain bacterial strains .

Properties

IUPAC Name

(8S,10E,17Z,19E,21R)-21,27-dihydroxy-17-methyl-9-methylidene-8-propan-2-yl-7,24-dioxa-13,15,28-triazatetracyclo[21.4.1.01,5.026,28]octacosa-4,10,13,15,17,19-hexaene-6,12-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H35N3O6/c1-17(2)25-19(4)10-11-23(33)30-16-29-14-18(3)7-5-8-20(32)13-24-31-22(15-36-24)26(34)28(31)12-6-9-21(28)27(35)37-25/h5,7-11,14,16-17,20,22,24-26,32,34H,4,6,12-13,15H2,1-3H3/b8-5+,11-10+,18-7-,29-14?,30-16?/t20-,22?,24?,25-,26?,28?/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRJGTBIMDKTOQX-LZTSYFLHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC(CC2N3C(CO2)C(C34CCC=C4C(=O)OC(C(=C)C=CC(=O)N=CN=C1)C(C)C)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C/1=C/C=C/[C@@H](CC2N3C(CO2)C(C34CCC=C4C(=O)O[C@H](C(=C)/C=C/C(=O)N=CN=C1)C(C)C)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H35N3O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

509.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

118693-64-4
Record name 15-Dihydro-13,14-anhydrovirginiamycin M1
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0118693644
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.